Regioisomeric Specificity in GABA-AT Inhibitor (Vigabatrin Bioisostere) Synthesis: C5 vs. C3 and C4 Aminomethyl Indoles
(1H-Indol-5-yl)methanamine is specifically designated as the indole precursor in patented Vigabatrin bioisostere syntheses, where the C5-aminomethyl group enables a critical π-cation interaction with Arg-192 in the GABA-AT active site. This interaction is geometrically inaccessible from the C3-aminomethyl regioisomer (tryptamine). The C4-aminomethyl regioisomer (1H-indol-4-yl)methanamine, CAS 3468-18-6) is not cited in any GABA-AT inhibitor patent or publication, confirming functional exclusivity of the C5-substitution pattern for this target class. [1]
| Evidence Dimension | Synthetic utility as GABA-AT inhibitor precursor (patent-cited application) |
|---|---|
| Target Compound Data | Specifically cited in Vigabatrin bioisostere patents; indole-5-methanamine (compound 4) prepared from 5-cyanoindole via LiAlH4 reduction [1] |
| Comparator Or Baseline | 1H-indol-3-ylmethanamine (tryptamine): not cited in any GABA-AT inhibitor patent; 1H-indol-4-ylmethanamine (CAS 3468-18-6): no GABA-AT inhibitor citations |
| Quantified Difference | Qualitative: exclusive patent citation for C5 regioisomer; zero citations for C3 and C4 regioisomers in this therapeutic context |
| Conditions | Patent claims for GABA-AT inhibitor compositions (US Patent App. 20060229335); synthetic scheme utilizing 5-cyanoindole as starting material |
Why This Matters
For medicinal chemistry teams developing GABA-AT inhibitors, only the C5-regioisomer provides the validated synthetic entry into this pharmacophore space; substitution with the more commercially available C3-regioisomer (tryptamine) would result in an inactive compound due to incorrect binding geometry.
- [1] Silverman, R. B. et al. Vigabatrin bioisosteres and related methods of use. U.S. Patent Application US20060229335. Indole-5-methanamine (4) synthesized from 5-cyanoindole (16) by LiAlH4 reduction; described π-cation interaction with Arg-192. Filed September 25, 2006. View Source
